molecular formula C20H27N3O2 B2834363 N-[3-(azepan-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862813-67-0

N-[3-(azepan-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2834363
CAS No.: 862813-67-0
M. Wt: 341.455
InChI Key: PVNSIXKOTLAVPH-UHFFFAOYSA-N
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Description

“N-[3-(azepan-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with an azepane ring, an indole moiety, and an oxoacetamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[3-(azepan-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.

    Indole Derivative Preparation: The indole moiety can be synthesized or obtained from commercial sources.

    Coupling Reaction: The azepane and indole derivatives are coupled using appropriate reagents and conditions to form the desired compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at the oxoacetamide group.

    Substitution: Various substitution reactions can take place, especially on the azepane ring and the indole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(piperidin-1-yl)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
  • N-(3-(morpholin-1-yl)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Uniqueness

“N-[3-(azepan-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” is unique due to the presence of the azepane ring, which may confer different biological properties compared to similar compounds with piperidine or morpholine rings.

Properties

IUPAC Name

N-[3-(azepan-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-15-18(16-9-4-5-10-17(16)22-15)19(24)20(25)21-11-8-14-23-12-6-2-3-7-13-23/h4-5,9-10,22H,2-3,6-8,11-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNSIXKOTLAVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCCN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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